molecular formula C11H6N2OS B2758369 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile CAS No. 133641-33-5

3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile

Cat. No.: B2758369
CAS No.: 133641-33-5
M. Wt: 214.24
InChI Key: SFTVAECSVCRAAM-UHFFFAOYSA-N
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Description

3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a cyanomethoxy group and a carbonitrile group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of aldehydes as substrates, acetone cyanohydrin as the cyanide anion source, and methyl propiolate as the source of the vinyl component. The reaction is catalyzed by N-methyl morpholine (2.5 mol%) and is carried out in an open atmosphere, making it economically and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The multicomponent reaction described above is highly tolerant to the structure and composition of the aldehyde, making it suitable for large-scale production. The use of stoichiometric reagents and a low catalyst concentration further enhances the feasibility of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzothiophenes.

Scientific Research Applications

3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile include other benzothiophene derivatives with different substituents. Examples include:

  • 3-(Methoxymethoxy)-1-benzothiophene-2-carbonitrile
  • 3-(Ethoxymethoxy)-1-benzothiophene-2-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both cyanomethoxy and carbonitrile groups makes it a versatile compound for various chemical transformations and applications.

Biological Activity

3-(Cyanomethoxy)-1-benzothiophene-2-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiophene core modified with cyanomethoxy and carbonitrile groups. This structural configuration is hypothesized to influence its biological activity significantly.

Target of Action

Research indicates that compounds related to this compound exhibit neuroprotective and anti-inflammatory properties. The proposed mechanism involves the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells.

Biochemical Pathways

The compound appears to interact with several critical biochemical pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway : It may influence ER stress responses, which are crucial in neuronal health.
  • Apoptosis Pathway : The compound has been shown to reduce markers of apoptosis, such as cleaved caspase-3, indicating potential protective effects against cell death.
  • NF-kB Inflammatory Pathway : By modulating this pathway, the compound may exert anti-inflammatory effects.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from stress-induced damage. It reduces the expression of ER chaperone BIP, which is often upregulated in response to cellular stress. This suggests a role in alleviating ER stress and preventing apoptosis in neuronal contexts.

Anti-inflammatory Activity

The compound's ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating neuroinflammatory conditions. By reducing TNF-α levels, it may help mitigate inflammatory responses associated with neurodegenerative diseases.

Research Findings and Case Studies

A study evaluating the biological activity of similar benzothiophene derivatives reported significant antiproliferative effects against various cancer cell lines. Although specific data on this compound is limited, these findings suggest that related compounds could exhibit similar anticancer properties .

CompoundActivity TypeTarget CellsReference
This compoundNeuroprotectiveHuman neuronal cells
Related BenzothiophenesAntiproliferativeCancer cell lines

Properties

IUPAC Name

3-(cyanomethoxy)-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2OS/c12-5-6-14-11-8-3-1-2-4-9(8)15-10(11)7-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTVAECSVCRAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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